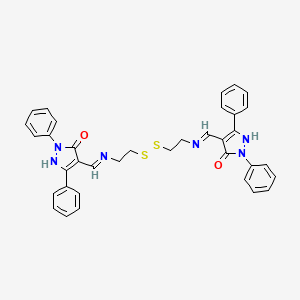
2-Pyrazolin-5-one, dithiobis(ethyleneiminomethylidyne)bis(1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two pyrazoline rings, each substituted with phenyl groups, and is linked by a diaza-dithiadecane chain. The presence of multiple functional groups, including pyrazoline and thioether, contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane typically involves the following steps:
Formation of Pyrazoline Rings: The initial step involves the synthesis of 1,3-diphenyl-5-oxo-2-pyrazoline through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Linking the Pyrazoline Units: The two pyrazoline units are then linked via a diaza-dithiadecane chain. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane undergoes various types of chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazoline rings can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro- or halogen-substituted derivatives
科学的研究の応用
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
作用機序
The mechanism of action of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane involves its interaction with molecular targets through its functional groups. The pyrazoline rings and thioether linkages enable the compound to bind to metal ions, proteins, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
Uniqueness
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is unique due to its combination of pyrazoline and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from other similar compounds.
特性
CAS番号 |
24702-44-1 |
|---|---|
分子式 |
C36H32N6O2S2 |
分子量 |
644.8 g/mol |
IUPAC名 |
4-[2-[2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H32N6O2S2/c43-35-31(33(27-13-5-1-6-14-27)39-41(35)29-17-9-3-10-18-29)25-37-21-23-45-46-24-22-38-26-32-34(28-15-7-2-8-16-28)40-42(36(32)44)30-19-11-4-12-20-30/h1-20,25-26,39-40H,21-24H2 |
InChIキー |
CJAKWLQOZHSERM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=NCCSSCCN=CC4=C(NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


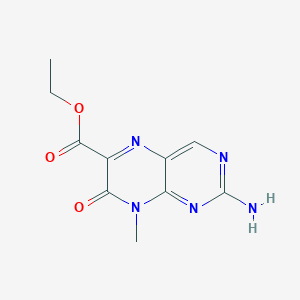
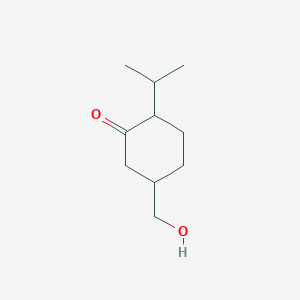
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)

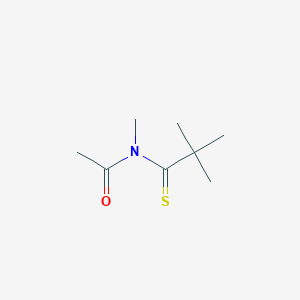
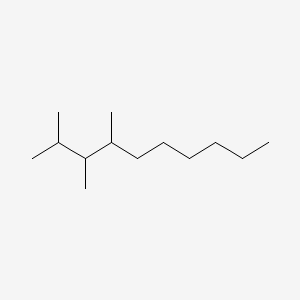
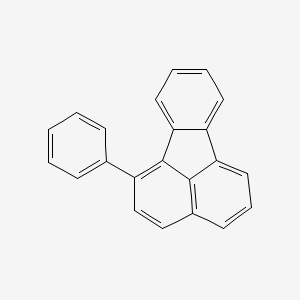
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)


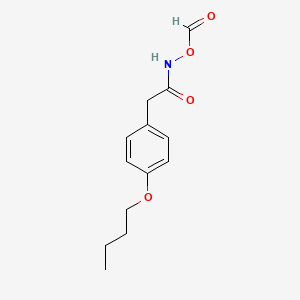
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
